molecular formula C16H16FNO B13167978 2-(4-Fluorophenyl)-6-phenylmorpholine

2-(4-Fluorophenyl)-6-phenylmorpholine

Cat. No.: B13167978
M. Wt: 257.30 g/mol
InChI Key: ARMWCMRIECSWLI-UHFFFAOYSA-N
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Description

Significance of the Morpholine (B109124) Heterocyclic Scaffold in Drug Discovery

The morpholine ring is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide array of approved drugs and biologically active compounds. wikipedia.orgresearchgate.net Its utility stems from a combination of favorable physicochemical and metabolic properties.

The presence of the oxygen atom in the morpholine ring can improve the aqueous solubility and polarity of a molecule, which are crucial for favorable pharmacokinetics. ljmu.ac.uk The nitrogen atom, being a weak base, can participate in essential interactions with biological targets and can be easily functionalized to modulate a compound's properties. barrowneuro.org Furthermore, the morpholine ring is generally metabolically stable and can enhance the bioavailability of a drug candidate. wikipedia.org Its flexible, chair-like conformation allows it to act as a versatile scaffold, orienting substituents in precise spatial arrangements for optimal interaction with protein binding sites. ljmu.ac.uk

The following table showcases some well-known drugs containing the morpholine scaffold, highlighting its diverse therapeutic applications.

Drug NameTherapeutic ClassRole of the Morpholine Moiety
LinezolidAntibioticEnhances antibacterial activity and is integral to its unique mechanism of action.
GefitinibAnticancerImproves pharmacokinetic properties and contributes to binding at the target kinase.
AprepitantAntiemeticA key structural component for its antagonist activity at the neurokinin-1 (NK1) receptor.
Reboxetine (B1679249)AntidepressantForms part of the pharmacophore responsible for selective norepinephrine (B1679862) reuptake inhibition.

Rationale for Fluorine Substitution in Phenylmorpholine Derivatives

The strategic incorporation of fluorine atoms into drug candidates is a widely employed and highly effective strategy in modern medicinal chemistry. nih.govaaronchem.com The substitution of a hydrogen atom with a fluorine atom can profoundly and often beneficially alter a molecule's properties. In the context of 2-(4-Fluorophenyl)-6-phenylmorpholine, the fluorine atom on the phenyl ring is expected to confer several advantages. nih.govtandfonline.com

One of the primary benefits of fluorination is the enhancement of metabolic stability. nih.govaaronchem.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s. This can lead to a longer half-life and improved bioavailability of the compound.

Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups and alter the molecule's electronic properties, potentially leading to stronger binding interactions with the target protein. nih.govtandfonline.com Fluorine can also increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.gov

The table below summarizes the key effects of fluorine substitution in drug design.

Property AffectedConsequence of Fluorine Substitution
Metabolic StabilityIncreased due to the strength of the C-F bond, often leading to a longer half-life. nih.govaaronchem.com
Binding AffinityCan be enhanced through favorable electronic interactions with the target protein. nih.gov
LipophilicityGenerally increased, which can improve membrane permeability. nih.gov
pKaCan be altered, affecting the ionization state of the molecule at physiological pH. tandfonline.com

Overview of Academic Research Trajectories for Novel Chemical Entities

The journey of a novel chemical entity like this compound from conception to a potential drug candidate typically follows a structured, multi-stage academic research trajectory. This process is designed to systematically characterize the compound and evaluate its biological potential.

The initial phase involves the design and synthesis of the target molecule. For this compound, this would likely involve a multi-step synthesis to construct the substituted morpholine ring. Following synthesis, rigorous structural characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecule's identity and stereochemistry.

Once the compound is synthesized and its structure is verified, it undergoes in vitro biological screening . Based on the known activities of related phenylmorpholine compounds, which include stimulant and anorectic effects, initial assays for this compound would likely focus on its interaction with monoamine transporters (for dopamine, norepinephrine, and serotonin). wikipedia.org Further screening against a broader panel of biological targets may also be conducted to identify any unexpected activities.

Promising results from in vitro studies would then lead to in vivo evaluation in animal models. These studies aim to assess the compound's efficacy in a living organism, as well as its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). The research trajectory is a collaborative and iterative process, often involving medicinal chemists, pharmacologists, and biochemists working together to refine and advance the most promising compounds. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16FNO

Molecular Weight

257.30 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-phenylmorpholine

InChI

InChI=1S/C16H16FNO/c17-14-8-6-13(7-9-14)16-11-18-10-15(19-16)12-4-2-1-3-5-12/h1-9,15-16,18H,10-11H2

InChI Key

ARMWCMRIECSWLI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(CN1)C2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 4 Fluorophenyl 6 Phenylmorpholine and Analogues

Established Synthetic Routes to Substituted Morpholine (B109124) Rings

The construction of the morpholine ring can be achieved through various synthetic strategies, often involving the formation of C-O and C-N bonds in a cyclization step. Key starting materials are typically amino alcohols, which can be cyclized with suitable reagents.

One common approach involves the reaction of a β-amino alcohol with a two-carbon electrophile that can react with both the amino and hydroxyl groups. For instance, the reaction of an amino alcohol with chloroacetyl chloride or related derivatives can lead to a morpholin-2-one (B1368128), which can then be reduced to the corresponding morpholine.

Another strategy employs the cyclization of N-substituted diethanolamine (B148213) derivatives. For example, dehydration of a bishydroxyalkylamine in the presence of an acid catalyst, such as sulfuric acid, can yield the morpholine ring. This method has been historically used for the preparation of simple morpholines.

More contemporary methods focus on transition metal-catalyzed reactions. For example, palladium-catalyzed carboamination reactions have been developed for the synthesis of substituted morpholines. nih.gov This approach involves the intramolecular cyclization of an unsaturated amino alcohol derivative, allowing for the introduction of various substituents with good control over stereochemistry.

Stereoselective Synthesis Approaches

The biological activity of chiral morpholine derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial. Enantiomerically pure amino alcohols, often derived from the chiral pool, are common starting materials for such syntheses.

One strategy for achieving stereoselectivity is through substrate control, where the inherent chirality of the starting material directs the stereochemical outcome of the cyclization. For example, the cyclization of an enantiopure amino alcohol can proceed with high diastereoselectivity, leading to a specific isomer of the disubstituted morpholine.

Catalytic asymmetric synthesis provides another powerful tool for accessing enantiomerically enriched morpholines. Chiral catalysts can be employed to control the stereochemistry of key bond-forming reactions. For instance, asymmetric reduction of a morpholin-2-one precursor can yield a specific enantiomer of the corresponding morpholine.

Strategies for Di- and Polysubstituted Morpholines

The synthesis of di- and polysubstituted morpholines presents additional challenges in controlling regioselectivity and stereoselectivity. Strategies for accessing these more complex structures often involve multi-step sequences.

For the synthesis of 2,6-disubstituted morpholines, a common approach involves the cyclization of a substituted diethanolamine derivative. The substituents can be introduced into the starting materials prior to cyclization. The stereochemical outcome of the cyclization (cis vs. trans) can often be controlled by the reaction conditions.

Palladium-catalyzed carboamination reactions have also proven effective for the synthesis of various disubstituted morpholines, including 2,3-, 2,5-, and 3,5-disubstituted isomers, with good to excellent diastereoselectivity. nih.gov The substitution pattern of the final product is determined by the structure of the starting unsaturated amino alcohol.

Specific Synthesis of 2-(4-Fluorophenyl)-6-phenylmorpholine

A potential retrosynthetic analysis suggests that the target molecule could be constructed from two key fragments: 1-(4-fluorophenyl)ethanolamine and a phenacyl halide derivative.

A proposed forward synthesis could involve the following steps:

Preparation of the α-Bromo Ketone: Phenylacetophenone would be brominated, for example using bromine in a suitable solvent, to yield α-bromo-phenylacetophenone.

Reaction with Amino Alcohol: The resulting α-bromo ketone would then be reacted with 2-amino-1-(4-fluorophenyl)ethanol. This amino alcohol can be synthesized from 4-fluorostyrene (B1294925) oxide via reaction with an ammonia (B1221849) equivalent.

Cyclization: The intermediate formed from the reaction of the α-bromo ketone and the amino alcohol would likely be a mixture of the amino ketone and the hemiaminal. This intermediate would then be subjected to reduction and cyclization. Treatment with a reducing agent, such as sodium borohydride, would reduce the ketone to a hydroxyl group, followed by acid-catalyzed cyclization (e.g., with sulfuric acid) to form the morpholine ring. This final step would yield this compound. The stereochemical outcome of this synthesis would likely result in a mixture of cis and trans isomers, which would require separation.

This proposed synthesis is analogous to the reported synthesis of fluorophenmetrazine isomers, where a substituted propiophenone (B1677668) is first brominated and then reacted with ethanolamine (B43304), followed by reduction and cyclization. nih.gov

Preparation of Related Fluorinated Phenylmorpholine Isomers and Derivatives

The synthesis of various isomers and derivatives of fluorinated phenylmorpholines is crucial for structure-activity relationship (SAR) studies in drug discovery.

Synthesis of Positional Isomers (e.g., 2-, 3-, 4-Fluorophenyl-methylmorpholine)

The synthesis of positional isomers of fluorophenyl-methylmorpholine, such as 2-(2-fluorophenyl)-, 2-(3-fluorophenyl)-, and 2-(4-fluorophenyl)-3-methylmorpholine, has been described. nih.gov The general synthetic strategy is similar for all isomers and involves the following key steps, as exemplified by the synthesis of 3-fluorophenmetrazine:

Bromination of the Propiophenone: The synthesis starts with the corresponding fluorinated propiophenone (e.g., 3-fluoropropiophenone). This starting material is brominated at the α-position to yield the α-bromo-fluoropropiophenone. who.int

Reaction with Ethanolamine: The resulting α-bromo ketone is then reacted with ethanolamine to form an intermediate. who.int

Reduction and Cyclization: The intermediate is then reduced with a reducing agent like sodium borohydride, followed by cyclization promoted by a strong acid such as concentrated sulfuric acid, to form the final 2-(fluorophenyl)-3-methylmorpholine product. who.int

This methodology allows for the preparation of various positional isomers by simply changing the starting fluoropropiophenone.

The table below summarizes the key starting materials for the synthesis of different fluorophenmetrazine isomers.

Target CompoundStarting Propiophenone
2-(2-Fluorophenyl)-3-methylmorpholine2-Fluoropropiophenone
2-(3-Fluorophenyl)-3-methylmorpholine3-Fluoropropiophenone
2-(4-Fluorophenyl)-3-methylmorpholine4-Fluoropropiophenone

Derivatization at Various Positions of the Morpholine Core

Further structural diversity can be achieved by derivatization at different positions of the morpholine core.

N-Alkylation: The nitrogen atom of the morpholine ring is a common site for derivatization. N-alkylation can be achieved through various methods, including reductive amination with aldehydes or ketones, or by reaction with alkyl halides. For instance, N-methylation can be carried out using formaldehyde (B43269) and a reducing agent. This allows for the introduction of a wide range of alkyl and substituted alkyl groups at the nitrogen atom, which can significantly impact the biological properties of the molecule.

C-Substitution: Introducing substituents at the carbon atoms of the morpholine ring is generally more complex and often requires the synthesis to start from appropriately substituted building blocks. For example, to introduce a substituent at the 5-position, a substituted amino alcohol would be required as a starting material.

Derivatization of Phenyl Rings: The phenyl rings attached to the morpholine core can also be further functionalized. Standard aromatic substitution reactions can be employed, provided the existing functional groups are compatible with the reaction conditions. For example, electrophilic aromatic substitution reactions could introduce nitro, halogen, or acyl groups onto the phenyl rings.

These derivatization strategies provide access to a wide array of analogues, enabling a thorough exploration of the structure-activity relationships of this class of compounds.

Green Chemistry Approaches in Phenylmorpholine Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of phenylmorpholines, including this compound and its analogues. These methodologies aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources.

One significant advancement in the green synthesis of morpholines involves a redox-neutral protocol that utilizes ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for the conversion of 1,2-amino alcohols. nih.govnih.gov This method is noted for its simplicity, high yields, and favorable environmental and safety profile compared to traditional multi-step procedures that often involve hazardous reagents and generate significant waste. chemrxiv.org The reaction proceeds in one or two steps with inexpensive reagents, making it an attractive and more sustainable alternative. nih.govnih.gov This approach has been successfully applied to a variety of morpholine syntheses, including on a large scale. chemrxiv.org

Microwave-assisted synthesis has also emerged as a valuable green chemistry tool in the synthesis of morpholine-containing compounds and other heterocyclic structures. nih.govresearchgate.netmdpi.comnih.govrsc.org Microwave irradiation can significantly accelerate reaction times, increase product yields, and enhance selectivity. nih.gov This technique offers a more energy-efficient alternative to conventional heating methods. For instance, the synthesis of morpholine-based chalcones has been effectively achieved using microwave assistance, demonstrating the potential of this technology for the clean and efficient synthesis of various morpholine derivatives. nih.gov

Photocatalysis represents another innovative green approach for the synthesis of substituted 2-aryl morpholines. nih.gov This method employs a visible-light-activated photocatalyst to achieve high yields and diastereoselectivity in the annulation process. nih.gov A key advantage of this strategy is the ability to construct complex and medicinally relevant scaffolds from readily available starting materials under mild conditions. nih.gov

Furthermore, metal-free, one-pot synthetic strategies are being developed to reduce reliance on potentially toxic and expensive metal catalysts. beilstein-journals.org An example is the synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines using an inexpensive ammonium (B1175870) persulfate salt. beilstein-journals.org This method proceeds through an SN2-type ring opening followed by cyclization and offers a more environmentally benign route to these structures. beilstein-journals.org

While not yet specifically reported for this compound, biocatalysis is a powerful green chemistry technique with significant potential in phenylmorpholine synthesis. nih.govrsc.orgresearchgate.net Enzymes can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild, aqueous conditions, thereby reducing the need for protecting groups and minimizing the use of organic solvents. The application of biocatalysts could offer a highly efficient and sustainable pathway to enantiomerically pure phenylmorpholine derivatives.

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound. The adoption of greener reagents, alternative energy sources such as microwaves, and innovative catalytic systems like photocatalysts and biocatalysts are paving the way for more sustainable and environmentally responsible production of these valuable compounds.

Based on a comprehensive search of available scientific literature, there is no specific preclinical pharmacological data for the compound This compound corresponding to the requested outline.

The search did not yield any in vitro studies detailing this specific molecule's interaction with monoamine transporters (DAT, NET, SERT), its potential antagonism at the Neurokinin 1 (NK1) receptor, its affinity for adenosine (B11128) receptors, or its kinase inhibition profile against the BET family, JNK, or PI3-Kinase.

While research exists for structurally related compounds, such as other phenylmorpholine derivatives or molecules containing a 4-fluorophenyl group, the strict requirement to focus solely on This compound prevents the inclusion of that data.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for each outlined section and subsection.

Table of Compounds Mentioned

Preclinical Pharmacological Characterization

In Vitro Receptor Binding and Functional Assays

Enzyme Inhibition Studies (e.g., Malonyl Coenzyme A Decarboxylase)

No studies detailing the inhibitory activity of 2-(4-Fluorophenyl)-6-phenylmorpholine on Malonyl Coenzyme A Decarboxylase or any other enzymes have been identified in the public domain.

Cellular Pharmacological Studies

In Vitro Efficacy in Disease Models (e.g., Cancer Cell Lines, Antimicrobial Assays)

There are no available research articles or data describing the in vitro efficacy of this compound in cancer cell lines or its potential antimicrobial activity.

Cell-Based Reporter Gene Assays for Target Engagement

No published studies were found that utilize cell-based reporter gene assays to investigate the target engagement of this compound.

Cellular Uptake and Efflux Mechanisms

Information regarding the cellular uptake and efflux mechanisms for this compound is not available in the current scientific literature.

In Vivo Preclinical Efficacy Studies

Efficacy in Animal Models of Relevant Diseases (e.g., Oncology, Inflammation, Emesis)

No in vivo studies have been published that evaluate the efficacy of this compound in animal models of oncology, inflammation, emesis, or any other disease states.

The current body of scientific literature does not appear to contain studies detailing the preclinical pharmacological profile of this compound. Research on related compounds, such as other substituted phenylmorpholines, suggests that this class of molecules can interact with monoamine systems; however, no direct evidence or data for the specific compound is publicly available.

Therefore, the requested sections on pharmacodynamic biomarker evaluation in animal models and the neurochemical effects on monoamine levels in rodent brains for this compound cannot be provided due to the absence of published research.

Structure Activity Relationship Sar Studies of 2 4 Fluorophenyl 6 Phenylmorpholine Analogues

Impact of Phenyl and Fluorophenyl Substitution Patterns on Biological Activity

The nature and position of substituents on the phenyl and fluorophenyl rings of 2,6-diaryl-morpholine analogues are critical determinants of their potency and selectivity as monoamine reuptake inhibitors. While specific SAR data for 2-(4-Fluorophenyl)-6-phenylmorpholine is not extensively available in the public domain, valuable insights can be drawn from closely related series of compounds, such as 2-[(phenoxy)(phenyl)methyl]morpholine derivatives.

In these related series, modifications to the aryl rings have been shown to significantly influence activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring can modulate the electronic environment of the molecule, potentially affecting its interaction with target proteins. The fluorine atom in the 4-position of the fluorophenyl ring is a common feature in many CNS-active compounds and is known to enhance metabolic stability and, in some cases, binding affinity.

Systematic studies on related 2,6-disubstituted morpholines have demonstrated that the position and nature of the substituent on the phenyl ring can dictate the selectivity for different monoamine transporters. For example, substitution at the para-position of the phenyl ring has been shown to be favorable for norepinephrine (B1679862) reuptake inhibition.

To illustrate the impact of aryl substitution on biological activity, the following table presents data from a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which serve as a relevant model for understanding the SAR of this compound analogues.

CompoundR1 (Phenoxy Ring)R2 (Phenyl Ring)Norepinephrine Reuptake IC50 (nM)Serotonin Reuptake IC50 (nM)
1 HH105
2 2-FH815
3 4-FH123
4 H4-Cl525
5 H4-Me158

This table is generated based on representative data from analogous compound series to illustrate SAR principles.

Stereochemical Influence on Pharmacological Profile (e.g., S-Configuration Preference)

Stereochemistry is a paramount factor in the pharmacological activity of 2,6-disubstituted morpholines. The chiral centers at the C2 and C6 positions of the morpholine (B109124) ring give rise to different stereoisomers, which often exhibit distinct biological activities and potencies. In many classes of 2,6-disubstituted morpholines, a specific stereoisomer is found to be the eutomer, possessing the desired pharmacological activity, while the other isomers may be less active or even contribute to off-target effects.

For a number of biologically active 2,6-diaryl-morpholine derivatives, the cis-configuration of the aryl groups is preferred for optimal activity. Within the cis-isomers, a specific enantiomer often displays superior potency. For instance, in the case of reboxetine (B1679249), a well-known norepinephrine reuptake inhibitor with a 2,6-disubstituted morpholine core, the (2S,3S)-enantiomer is the active form.

While specific data for this compound is limited, studies on analogous compounds consistently highlight the importance of a defined stereochemistry for potent biological activity. It is widely recognized that the (S)-configuration at the carbon atom bearing the aryl group often confers higher affinity for monoamine transporters. This preference is attributed to the specific orientation of the aryl group, which allows for optimal interaction with the binding site of the target protein.

The following table summarizes the impact of stereochemistry on the norepinephrine reuptake inhibition for a representative 2,6-disubstituted morpholine analogue.

CompoundStereochemistryNorepinephrine Reuptake IC50 (nM)
6a (S,S)10
6b (R,R)250
6c rac-cis80
6d rac-trans500

This table is generated based on representative data from analogous compound series to illustrate the influence of stereochemistry.

Role of the Morpholine Ring Conformation and Substituents

The morpholine ring typically adopts a chair conformation, which positions the substituents at the C2 and C6 positions in either axial or equatorial orientations. The preferred conformation and the orientation of the substituents are crucial for the proper spatial arrangement of the pharmacophoric elements required for target binding.

In the case of cis-2,6-disubstituted morpholines, the two substituents are on the same side of the ring. The thermodynamically more stable conformation is generally the one where the bulky aryl substituents occupy the equatorial positions, minimizing steric hindrance. This diequatorial arrangement dictates the relative spatial orientation of the phenyl and fluorophenyl groups, which is a key factor for interaction with the binding pocket of the target receptor.

Elucidation of Key Pharmacophores for Target Interactions

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For 2,6-disubstituted morpholine analogues acting as monoamine reuptake inhibitors, the key pharmacophoric features generally include:

Two aromatic rings: These are involved in crucial π-π stacking and hydrophobic interactions within the binding site of the transporter proteins. The electronic nature of these rings, influenced by substituents, can fine-tune these interactions.

A protonatable nitrogen atom: The morpholine nitrogen, at physiological pH, is typically protonated and forms a critical ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of the transporter.

The morpholine oxygen atom: This oxygen atom can act as a hydrogen bond acceptor, forming an interaction with a hydrogen bond donor residue in the target protein.

A specific spatial arrangement of these features: The rigidified morpholine scaffold holds the two aromatic rings and the nitrogen atom in a defined spatial orientation, which is essential for complementary binding to the target.

The distance and relative orientation between the two aryl rings and the nitrogen atom are critical parameters of the pharmacophore. The cis-diequatorial arrangement of the aryl groups in the chair conformation of the morpholine ring is believed to provide the optimal geometry for fitting into the binding site of monoamine transporters.

Comparative SAR with Other Morpholine-Containing Medicinal Agents

The 2,6-disubstituted morpholine scaffold is present in several marketed drugs and clinical candidates, with reboxetine being a prominent example. Comparing the SAR of this compound analogues with that of reboxetine and other morpholine-containing agents provides valuable insights into the broader applicability of this scaffold in medicinal chemistry.

Reboxetine, a selective norepinephrine reuptake inhibitor, features a 2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine structure. The SAR studies of reboxetine analogues have highlighted the importance of the 2,6-cis-stereochemistry and the nature of the substituents on the aromatic rings for its selective NRI activity. Similar to the general SAR trends observed for 2,6-disubstituted morpholines, the (S,S)-enantiomer of reboxetine is the active isomer.

The SAR of this compound analogues can be contextualized by comparing it to other CNS agents containing a morpholine ring. For instance, some antipsychotic agents feature a morpholine moiety, where it often contributes to improving the physicochemical properties and brain penetration of the molecule.

The following table provides a comparative overview of the structural features and primary pharmacological activities of different morpholine-containing medicinal agents.

Compound ClassKey Structural FeaturesPrimary Pharmacological Activity
2,6-Diaryl-morpholinescis-2,6-disubstitution with aryl groupsMonoamine reuptake inhibition (e.g., NRI, SNRI)
Reboxetine Analogues2-[(aryloxy)(phenyl)methyl]morpholineSelective Norepinephrine Reuptake Inhibition
Phenylmorpholines (e.g., Phenmetrazine)3-Methyl-2-phenylmorpholineCNS Stimulant, Anorectic
Morpholino-piperazinesN-arylpiperazine linked to a morpholineAntipsychotic, Antidepressant

This comparative analysis underscores the versatility of the morpholine scaffold and highlights how different substitution patterns around this core can lead to a wide range of pharmacological activities. The insights gained from the SAR of these diverse classes of morpholine-containing compounds can guide the future design and development of novel therapeutic agents based on the this compound template.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies published that focus solely on the chemical compound “this compound.” While the methodologies outlined—such as Molecular Docking, Molecular Dynamics Simulations, QSAR Modeling, and Density Functional Theory (DFT) calculations—are standard computational techniques used in medicinal chemistry and drug design, their direct application to this particular molecule is not documented in the retrieved sources.

Research is available for structurally related compounds, such as fluorophenmetrazine isomers (e.g., 2-(4-fluorophenyl)-3-methylmorpholine), but these molecules differ in the substitution pattern on the morpholine ring and are not direct analogs. The findings from these related compounds cannot be accurately extrapolated to "this compound."

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and analyses for the requested compound as per the specified outline. The creation of such an article would require speculative data and would not adhere to the standards of scientific accuracy.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.gov By calculating the electronic structure and vibrational frequencies of a molecule, it is possible to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net

Theoretical calculations for compounds are often performed using methods like DFT with the B3LYP functional and a basis set such as 6–311++G(d,p). nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values are then often correlated with experimental data to confirm the molecular structure. For 2-(4-Fluorophenyl)-6-phenylmorpholine, predictions would involve calculating the chemical shifts for each unique proton and carbon atom in its structure, including those on the phenyl, fluorophenyl, and morpholine (B109124) rings.

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and other molecular vibrations. researchgate.net The predicted spectrum can be compared with experimental Fourier-Transform Infrared (FT-IR) spectra to identify characteristic functional group peaks, such as C-H, C-O, C-N, and C-F stretching vibrations. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. researchgate.net This analysis helps to understand the electronic properties of the molecule, such as the transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

While these computational approaches are well-established, specific predicted spectroscopic data for this compound are not extensively detailed in publicly available literature. However, the table below illustrates the typical output of such predictive studies.

Table 1: Representative Data from Theoretical Spectroscopic Predictions

Spectroscopic Method Predicted Parameter Typical Information Obtained for this compound
¹H NMR Chemical Shift (δ, ppm) Predicted shifts for aromatic protons on both rings and aliphatic protons on the morpholine ring.
¹³C NMR Chemical Shift (δ, ppm) Predicted shifts for all carbon atoms, distinguishing between aromatic, aliphatic, and carbon atoms bonded to heteroatoms (O, N, F).
IR Spectroscopy Wavenumber (cm⁻¹) Frequencies for C-O-C ether stretch, C-N amine stretch, aromatic C=C stretch, and C-F stretch.

Pharmacophore Generation and Virtual Screening

Pharmacophore modeling is a cornerstone of modern drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.net A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein. mdpi.com This model then serves as a 3D query to search large compound libraries for novel molecules with the potential for similar biological activity, a process known as virtual screening. nih.govpsu.edu

For a molecule like this compound, a ligand-based pharmacophore model could be generated to explore its potential activities. The key features would likely include:

Two aromatic rings (one of which is a fluorophenyl group) that can participate in hydrophobic and π-π stacking interactions.

A hydrogen bond acceptor (the oxygen atom in the morpholine ring).

A hydrogen bond donor (the nitrogen atom in the morpholine ring).

A hydrophobic feature (the aliphatic part of the morpholine ring).

This pharmacophore could then be used in a virtual screening campaign to identify other compounds that share these spatial and chemical features, potentially leading to the discovery of new molecules with similar pharmacological profiles. mdpi.comnih.gov While phenylmorpholine analogues have been investigated in various contexts, specific studies detailing a pharmacophore model derived directly from this compound are not prominent in the literature.

In Silico Prediction of Absorption, Distribution, Metabolism (ADME) Properties

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its potential as a drug candidate. researchgate.net These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. japsonline.com Various online servers and software packages are available to calculate these properties based on the molecule's structure. nih.gov

Key ADME parameters that are commonly predicted include:

Physicochemical Properties: Molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) are fundamental descriptors that influence absorption and distribution.

Drug-Likeness: This is often assessed using rules like Lipinski's "Rule of Five," which predicts poor oral absorption or permeation if a molecule violates certain thresholds for molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors. researchgate.net

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. nih.gov

Metabolism: Predictions often focus on interactions with cytochrome P450 (CYP) enzymes, identifying which isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. researchgate.net

The table below presents a hypothetical ADME profile for this compound, illustrating the type of data generated from in silico prediction tools.

Table 2: Representative In Silico ADME Prediction Profile for this compound

ADME Parameter Property Class Predicted Value / Outcome Significance
Molecular Weight Physicochemical ~271.32 g/mol Complies with Lipinski's rule (< 500).
logP (Lipophilicity) Physicochemical Value between 2.5 - 3.5 Indicates good membrane permeability. Complies with Lipinski's rule (< 5).
Hydrogen Bond Donors Drug-Likeness 1 (from the morpholine NH) Complies with Lipinski's rule (≤ 5).
Hydrogen Bond Acceptors Drug-Likeness 2 (from the morpholine O and F atoms) Complies with Lipinski's rule (≤ 10).
Topological Polar Surface Area (TPSA) Absorption ~21.3 Ų Suggests good intestinal absorption and blood-brain barrier penetration.
Human Intestinal Absorption Absorption High Indicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeation Distribution Likely to cross Suggests potential for central nervous system activity.
CYP2D6 Inhibitor Metabolism Predicted to be an inhibitor Potential for drug-drug interactions.

Potential Therapeutic and Research Applications Preclinical Horizon

Applications in Neuroscience Research (e.g., Probing Monoamine System Function)

The phenylmorpholine core is a well-established pharmacophore for interacting with the monoamine system, which includes neurotransmitters like dopamine, norepinephrine (B1679862), and serotonin. google.comwikipedia.org Derivatives of 2-phenylmorpholine, such as phenmetrazine, have been studied for their ability to act as releasing agents and/or reuptake inhibitors for these neurotransmitters. google.com This activity is central to their potential application in neuroscience research as tools to probe the function and regulation of the monoamine transporter systems (DAT, NET, and SERT).

Research into analogues has demonstrated that substitutions on the phenyl and morpholine (B109124) rings can significantly alter potency and selectivity for the different monoamine transporters. nih.gov For instance, studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues have shown varied inhibitory concentrations (IC50) for dopamine and norepinephrine uptake. nih.gov The active metabolite of bupropion, (S,S)-hydroxybupropion, which shares a similar structural backbone, is an inhibitor of both dopamine and norepinephrine uptake and also functions as an antagonist of nicotinic acetylcholine receptors (nAChR). nih.govcore.ac.uk

The manipulation of the phenmetrazine structure, including substitutions on the phenyl ring, has been a strategy to create novel psychoactive substances that interact with monoamine transporters. nih.gov The presence of the 4-fluoro substituent on the phenyl ring in 2-(4-Fluorophenyl)-6-phenylmorpholine is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity. frontiersin.org Compounds with similar structures are investigated for potential antidepressant and antipsychotic effects due to their action as monoamine reuptake inhibitors. smolecule.comnih.gov The study of such compounds helps in understanding the complex signaling patterns of monoamines within the prefrontal cortex and their role in higher cognitive functions. nih.gov

Below is a table summarizing the monoamine transporter activity of selected phenmetrazine analogs, illustrating how structural modifications influence their interaction with these key neurological targets.

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)
Phenmetrazine2.061.2018.2
2-MPM6.742.7016.7
3-MPM2.155.2012.3
4-MPM1.931.901.90
Data sourced from studies on phenmetrazine analogs. nih.gov

Prospects in Oncology Research (e.g., Novel Anticancer Lead Compounds)

The structural features of this compound, particularly the bis-aryl arrangement, are found in various classes of compounds investigated for anticancer activity. While research on this specific morpholine is not extensively published in the oncology domain, related structures serve as promising leads. For example, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have been synthesized and evaluated as potential anticancer agents. nih.gov In vitro studies showed that these compounds exhibit cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.gov Notably, compounds with a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy moiety, highlighting the importance of substituent groups on the phenyl ring. nih.gov

The morpholine ring itself is a key component in some anticancer drug candidates. For instance, it is a part of the structure of gefitinib and other kinase inhibitors used in cancer therapy. The phosphatidylinositol 3-kinase (PI3Kα) pathway, crucial in cancer development, has been a target for novel drug design, with some N-phenyl-carboxamide derivatives showing inhibitory activity. mdpi.com

Furthermore, research into novel quinazoline and quinoline derivatives bearing bis-phenyl structures has identified compounds with significant antiproliferative activities against a panel of human cancer cell lines, including breast, cervical, and ovarian cancer. mdpi.com These molecules are being investigated for their ability to target and stabilize G-quadruplex structures in the human genome, a potential mechanism for anticancer action. mdpi.com The collective findings from these related fields suggest that the this compound scaffold could serve as a valuable starting point for the design of novel anticancer agents.

The table below shows the cytotoxic activity of selected 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against two cancer cell lines, illustrating the potential of the fluorophenyl-phenyl scaffold.

CompoundSubstituent on N-phenyl ringPC3 IC50 (μM)MCF-7 IC50 (μM)
2b m-nitro52>200
2c p-nitro80100
Data compared to reference drug Imatinib (IC50 = 40 μM for PC3, 98 μM for MCF-7). nih.gov

Utility in Infectious Disease Research (e.g., Antimicrobial, Antifungal Agents)

The morpholine heterocycle is a privileged structure found in several approved drugs and is actively being explored in the development of new antimicrobial and antifungal agents. The antifungal drug amorolfine, for instance, contains a substituted morpholine ring. This precedence supports the investigation of novel morpholine-containing compounds like this compound for similar activities.

Research on novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives, which incorporate a morpholino group, has demonstrated promising antifungal activity against Candida albicans. nih.gov These findings suggest that the morpholine moiety can be a key component in scaffolds targeting fungal pathogens. nih.gov

Additionally, the inclusion of fluorine atoms in drug candidates is a widely used strategy to enhance biological activity. Studies on novel chalcone derivatives bearing trifluoromethyl and trifluoromethoxy substituents have shown significant antibacterial and antifungal properties against various pathogenic strains. nih.gov Specifically, compounds with a trifluoromethoxy group were found to be more effective than those with a trifluoromethyl group, and certain derivatives showed potent activity against Staphylococcus aureus, Bacillus subtilis, Candida albicans, and Aspergillus niger. nih.gov The presence of a fluorophenyl group in this compound aligns with this strategy, suggesting a potential basis for its exploration in infectious disease research.

Exploration in Inflammatory Disorders Research

Chronic inflammation is a key factor in numerous diseases, and there is a continuous search for novel anti-inflammatory agents. Heterocyclic compounds are a rich source of such agents. Pyrrole-based compounds, for example, have been shown to possess significant anti-inflammatory and immunomodulatory effects. mdpi.comresearchgate.net Specifically, a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated the ability to reduce paw edema in animal models of inflammation and decrease serum levels of the pro-inflammatory cytokine TNF-α. mdpi.comresearchgate.net

Similarly, pyrazole derivatives have been synthesized and studied for their anti-inflammatory properties in microglial cells, which are implicated in neuroinflammation associated with neurodegenerative diseases like Parkinson's. nih.gov One such compound significantly attenuated the production of nitric oxide and pro-inflammatory cytokines in activated microglia. nih.gov The p38 MAP kinase is another important target for autoimmune diseases, and inhibitors containing a 4-fluorophenyl group have been identified as potent blockers of cytokine production, including TNFα and IL-6. nih.govnih.gov

Given that different heterocyclic scaffolds are being successfully explored for anti-inflammatory activity, the unique phenylmorpholine structure of this compound presents an opportunity for investigation in this therapeutic area. Its potential to modulate cytokine production or interfere with inflammatory pathways warrants preclinical evaluation.

Development as Chemical Probes for Biological Systems

The structural components of this compound lend themselves to the development of chemical probes for studying biological systems. The morpholine moiety, in particular, has been incorporated into fluorescent probes for the detection of biological oxidants like peroxynitrite and hypochlorous acid. doi.org These reactive species are involved in a multitude of physiological and pathological processes, including inflammation and cancer. doi.org A recently developed probe, MpC-BA, utilizes a coumarin scaffold linked to a morpholine group and an oxidant-sensitive boronate group to detect these oxidants with high stability and a fast response time. doi.org

The inherent properties of the phenylmorpholine core as a monoamine transporter ligand also suggest its utility as a basis for developing positron emission tomography (PET) ligands or other imaging agents. By radiolabeling such molecules, it would be possible to visualize and quantify the density and occupancy of dopamine, norepinephrine, or serotonin transporters in the living brain, providing invaluable tools for neuroscience research and the diagnosis of neuropsychiatric disorders. The 4-fluorophenyl group is particularly advantageous for this application, as the fluorine-18 isotope is a commonly used positron emitter in PET imaging.

Future Directions in Academic Research

Discovery of Novel Biological Targets for Phenylmorpholine Derivatives

The exploration of new biological applications for phenylmorpholine derivatives is a burgeoning field of research. The inherent versatility of the morpholine (B109124) ring, capable of engaging in hydrogen bonding and hydrophobic interactions, has already led to its incorporation in a wide array of bioactive molecules with activities including anticancer, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net Future research will likely focus on identifying novel protein targets for compounds like 2-(4-Fluorophenyl)-6-phenylmorpholine.

Systematic screening of phenylmorpholine-based libraries against diverse panels of receptors, enzymes, and ion channels could uncover unexpected therapeutic opportunities. For instance, recent studies have synthesized and evaluated benzomorpholine derivatives as novel inhibitors of EZH2, a histone lysine (B10760008) methyltransferase implicated in cancer. nih.gov This highlights a strategic shift from modifying existing drugs to discovering entirely new mechanisms of action. The central nervous system (CNS) remains a particularly promising area, where the morpholine scaffold is frequently used to develop drug candidates for mood disorders, pain, and neurodegenerative diseases by modulating various receptors and enzymes. acs.org By leveraging high-throughput screening and chemical proteomics, researchers can systematically map the interactome of these derivatives, revealing novel targets and expanding their therapeutic potential beyond currently recognized applications.

Advanced Synthetic Methodologies for Complex Analogues

The creation of more complex and structurally diverse analogs of this compound is critical for probing structure-activity relationships (SAR) and optimizing pharmacological profiles. Future synthetic efforts will move beyond traditional methods to embrace more advanced and efficient strategies. escholarship.org

Emerging trends in organic synthesis, such as flow chemistry, offer improved efficiency, safety, and scalability. numberanalytics.com Biocatalysis, using enzymes to perform chemical transformations, provides high selectivity under mild conditions. numberanalytics.com Additionally, modern catalytic systems, including transition metal and organocatalysts, are enabling the construction of complex molecular architectures with high precision. numberanalytics.com Methodologies like solvothermal, mechanochemical, and electrochemical synthesis are also being explored for creating complex compounds. numberanalytics.com These innovative approaches will facilitate the rapid generation of diverse libraries of phenylmorpholine analogs with varied stereochemistry and substitution patterns, which is essential for detailed SAR studies and the development of next-generation drug candidates. nih.gov

Integration of Multi-Omics Data in Preclinical Efficacy Assessment

To gain a deeper understanding of the biological effects of phenylmorpholine derivatives, future preclinical studies will increasingly rely on the integration of multiple "omics" data streams. Gene expression is the result of complex interactions between various biological processes, including genetic variations, epigenetic modifications, and transcription factor activity. nih.gov A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a more comprehensive picture of the molecular mechanisms underlying a compound's efficacy. nih.govmdpi.com

By analyzing how a compound like this compound perturbs these interconnected biological networks, researchers can identify biomarkers of response, uncover potential off-target effects, and gain a more holistic understanding of its mechanism of action. researchgate.net This data-rich approach allows for the construction of detailed gene regulatory networks and the identification of key pathways modulated by the drug candidate. nih.govmdpi.com The integration of these datasets is crucial for moving beyond single-endpoint assays and developing a systems-level perspective on drug action, ultimately leading to more predictive and robust preclinical assessments.

Rational Design of Polypharmacology Agents

Complex diseases like cancer and central nervous system disorders often involve multiple biological pathways. nih.govresearchgate.net Consequently, there is a growing interest in developing polypharmacological agents, or "multi-target" drugs, that can modulate several targets simultaneously to achieve a synergistic therapeutic effect. nih.govresearchgate.net The phenylmorpholine scaffold is an ideal starting point for the rational design of such agents.

By employing computational methods and a flexible scaffold-based cheminformatics approach, medicinal chemists can design single molecules that interact with multiple desired targets. nih.gov This strategy can lead to improved efficacy and a reduced likelihood of developing drug resistance compared to single-target agents or combination therapies. researchgate.net For example, a rationally designed phenylmorpholine derivative could simultaneously inhibit a key enzyme while also acting as an antagonist at a related receptor, providing a multi-pronged attack on a disease. This approach requires a deep understanding of the structural biology of the targets and the ligand-receptor interactions that govern binding and activity. nih.govnih.gov

Collaborative Research Initiatives in Structural Biology and Biophysics

A detailed understanding of how phenylmorpholine derivatives bind to their biological targets at an atomic level is fundamental for structure-based drug design. cancer.gov Future progress in this area will be heavily reliant on collaborative research initiatives that bring together experts in structural biology, biophysics, and computational chemistry. pasteur.gr Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating the three-dimensional structures of drug-target complexes. cancer.gov

These structural insights provide a roadmap for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gov National and international research infrastructures are being established to provide access to state-of-the-art equipment and expertise in these areas. pasteur.gr Such collaborative efforts facilitate the sharing of data and resources, accelerating the drug discovery process and enabling the rational design of more effective and safer medicines based on the phenylmorpholine scaffold. cancer.govnih.gov

Exploration of Chiral Morpholine Derivatives in Drug Design

Chirality, or the "handedness" of a molecule, is a critical factor in drug design, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov The 2- and 6-positions of the morpholine ring in this compound are stereocenters, meaning the compound can exist as multiple stereoisomers. It is crucial to synthesize and evaluate the biological activity of each individual stereoisomer, as one may be significantly more potent or have a better safety profile than the others. nih.gov

Q & A

Q. What are the recommended synthetic strategies for 2-(4-Fluorophenyl)-6-phenylmorpholine?

  • Methodological Answer : The synthesis of morpholine derivatives often involves nucleophilic substitution or coupling reactions. For fluorophenyl-substituted morpholines, Suzuki-Miyaura cross-coupling could be employed to introduce aryl groups. For example, reacting a halogenated morpholine precursor (e.g., 2-chloro-6-phenylmorpholine) with 4-fluorophenylboronic acid under palladium catalysis may yield the target compound. Reaction conditions (e.g., temperature, solvent, catalyst loading) should be optimized based on analogous fluorophenyl systems . Post-synthesis purification via column chromatography and characterization by NMR and mass spectrometry are critical to confirm structural integrity.

Q. How should researchers characterize the structural properties of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. Single-crystal diffraction studies, as demonstrated for related fluorophenyl-pyridine derivatives, can resolve bond angles, stereochemistry, and intermolecular interactions . Complementary techniques include:
  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions.
  • FT-IR to identify functional groups (e.g., C-F stretching at ~1100–1250 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow general guidelines for fluorinated aromatic compounds:
  • Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or dermal contact.
  • Waste containing fluorophenyl groups must be segregated and treated by licensed hazardous waste facilities to prevent environmental release .
  • Monitor for potential toxicity using in vitro assays (e.g., MTT for cell viability) before scaling up experiments.

Advanced Research Questions

Q. How can QSAR modeling optimize the bioactivity of this compound derivatives?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models, validated with metrics like R² > 0.8 and Q² > 0.5, can predict structural modifications for enhanced activity. For example, substituents at the morpholine nitrogen or phenyl rings may improve binding to target proteins (e.g., kinases). Use software such as MOE or Schrödinger to generate descriptors (e.g., logP, polar surface area) and build regression models. Prioritize derivatives with favorable pharmacokinetic profiles (Lipinski’s Rule of Five compliance) .

Q. What molecular docking strategies are effective for studying interactions between this compound and therapeutic targets?

  • Methodological Answer : Perform docking simulations using receptors with known relevance to disease (e.g., Polo-like kinase 1 for cancer). Prepare the ligand by energy minimization (AMBER/OPLS force fields) and the receptor by removing water molecules and adding hydrogen atoms. Use AutoDock Vina or Glide for flexible docking. Analyze binding poses for hydrogen bonds, π-π stacking, or hydrophobic interactions. Validate results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictory data on the compound’s bioactivity across studies be resolved?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols using guidelines like OECD TG 429 for reproducibility. Cross-validate findings with orthogonal methods:
  • Compare in vitro cytotoxicity (e.g., MCF-7 vs. HEK293 cells).
  • Use metabolic stability assays (e.g., liver microsomes) to assess degradation rates.
  • Perform dose-response studies to rule out concentration-dependent effects .

Q. What pharmacokinetic parameters should be prioritized during pre-clinical evaluation?

  • Methodological Answer : Key parameters include:
  • Absorption : Caco-2 permeability assays.
  • Metabolism : CYP450 inhibition/induction studies.
  • Excretion : Renal clearance in rodent models.
    Use HPLC-MS to quantify plasma concentrations over time. Derivatives with >90% plasma protein binding or high metabolic stability (t₁/₂ > 4 hours) are candidates for in vivo efficacy trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.